Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate
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Overview
Description
Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H5BrClFO3. It is a derivative of benzoic acid and contains multiple halogen substituents, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of methyl 4-hydroxybenzoate, followed by selective bromination, chlorination, and fluorination under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and reagents such as N-chlorosuccinimide (NCS) for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methoxy group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-hydroxybenzoate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- Methyl 3-bromo-4-methoxybenzoate
Uniqueness
Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate is unique due to its specific combination of halogen substituents, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C8H5BrClFO3 |
---|---|
Molecular Weight |
283.48 g/mol |
IUPAC Name |
methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C8H5BrClFO3/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2,12H,1H3 |
InChI Key |
GVKKVMPGPCVYPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1O)Cl)Br)F |
Origin of Product |
United States |
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